molecular formula C11H18BrNO2 B2754723 Tert-butyl N-(2-bromoprop-2-EN-1-YL)-N-(prop-2-EN-1-YL)carbamate CAS No. 352354-29-1

Tert-butyl N-(2-bromoprop-2-EN-1-YL)-N-(prop-2-EN-1-YL)carbamate

Cat. No. B2754723
CAS RN: 352354-29-1
M. Wt: 276.174
InChI Key: AFBIERGSZDEBPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-(2-bromoprop-2-EN-1-YL)-N-(prop-2-EN-1-YL)carbamate, commonly known as BRD0705, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development.

Mechanism of Action

BRD0705 exerts its effects by binding to the bromodomain of BET proteins, thereby preventing their interaction with acetylated histones and subsequent recruitment of transcriptional machinery to target genes. This leads to the downregulation of a subset of genes that are critical for the survival and proliferation of cancer cells.
Biochemical and Physiological Effects
BRD0705 has been shown to have significant antiproliferative effects in a variety of cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, BRD0705 has been shown to have anti-inflammatory effects, which may have therapeutic potential in diseases such as rheumatoid arthritis and inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of BRD0705 is its potency and selectivity for BET proteins, which makes it an attractive candidate for drug development. However, one limitation of BRD0705 is its poor solubility in aqueous solutions, which may limit its use in in vivo studies.

Future Directions

There are several potential future directions for research on BRD0705. One area of interest is the development of more potent and selective BET inhibitors based on the structure of BRD0705. Another area of interest is the investigation of the role of BET inhibitors in the regulation of non-coding RNAs, which have been shown to play a critical role in the regulation of gene expression. Finally, the development of more soluble formulations of BRD0705 may enable its use in in vivo studies and facilitate its translation to clinical use.
Conclusion
In conclusion, BRD0705 is a promising compound with potential applications in drug discovery and development. Its potent and selective inhibition of BET proteins makes it an attractive candidate for the treatment of cancer and other diseases. Further research is needed to fully understand the mechanisms of action of BRD0705 and to develop more potent and soluble formulations for use in in vivo studies.

Synthesis Methods

BRD0705 can be synthesized by reacting tert-butyl carbamate with 2-bromoprop-2-EN-1-YL and prop-2-EN-1-YL in the presence of a palladium catalyst. The reaction proceeds via a Heck coupling reaction, which involves the formation of a carbon-carbon bond between the two alkene moieties in the presence of a transition metal catalyst.

Scientific Research Applications

BRD0705 has been shown to have potential applications in drug discovery and development. It has been identified as a potent inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which play a critical role in the regulation of gene expression. BET inhibitors have been shown to have therapeutic potential in a variety of diseases, including cancer, inflammation, and cardiovascular disease.

properties

IUPAC Name

tert-butyl N-(2-bromoprop-2-enyl)-N-prop-2-enylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BrNO2/c1-6-7-13(8-9(2)12)10(14)15-11(3,4)5/h6H,1-2,7-8H2,3-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFBIERGSZDEBPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC=C)CC(=C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.